molecular formula C6H8N2O2 B14236205 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate CAS No. 499970-40-0

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate

Cat. No.: B14236205
CAS No.: 499970-40-0
M. Wt: 140.14 g/mol
InChI Key: DMVDHOFKVPCDPH-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is an organic compound with the molecular formula C6H8N2O2 It is a diazo compound, characterized by the presence of a diazonium group (-N2+) and an ethoxy group (-OCH2CH3) attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of ethyl 3-butenoate with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH). These reactions are typically carried out at room temperature.

    Cycloaddition Reactions: Reagents such as dienes or alkynes are used, often under mild heating.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Halogenated or hydroxylated derivatives.

    Cycloaddition Reactions: Cyclic compounds with varying ring sizes.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes and pigments, where its diazonium group can be used to introduce colorant properties.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate involves the reactivity of the diazonium group. This group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new bonds. The compound can also participate in cycloaddition reactions, where it forms cyclic structures through the interaction with other unsaturated compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-methoxybuta-1,3-dien-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Butenoic acid, 2-diazo-, ethyl ester: Another diazo compound with a similar backbone.

Uniqueness

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is unique due to its specific combination of a diazonium group and an ethoxy group on a butadiene backbone

Properties

CAS No.

499970-40-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

ethyl 2-diazobut-3-enoate

InChI

InChI=1S/C6H8N2O2/c1-3-5(8-7)6(9)10-4-2/h3H,1,4H2,2H3

InChI Key

DMVDHOFKVPCDPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C=C

Origin of Product

United States

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